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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for implementing RJG's
scientific molding methodology in process development. A data-driven approach to injection
molding, scientific molding ensures process robustness, repeatability, and the consistent
production of high-quality parts, a critical requirement in the drug development and medical
device industries.

Core Principles of RJG Scientific Molding

Scientific molding, as defined by RJG, is a systematic approach that moves away from
traditional, machine-centric processing to a focus on the four primary variables from the
plastic's point of view: temperature, flow, pressure, and cooling.[1] The cornerstone of this
methodology is DECOUPLED MOLDING®, a technique that separates the injection molding
process into distinct stages to allow for independent control and optimization.[2][3][4]

There are two primary DECOUPLED MOLDING® strategies:

e DECOUPLED MOLDING® Il (DII): This process separates the molding cycle into two distinct
phases: filling and a combined packing and holding phase.[2][5] The fill stage is controlled by
velocity (speed), aiming to fill the cavity 95-98% full.[2] The machine then transfers to a
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pressure-controlled pack and hold phase to complete filling and compensate for shrinkage.

[2][5]

e DECOUPLED MOLDING® Il (DIII): This more advanced technique further separates the
process into three distinct stages: fill, pack, and hold.[2][5] Similar to DII, filling is velocity-
controlled. However, the packing phase is also controlled by a second, typically slower,
velocity until a specific cavity pressure is reached. The process then switches to a pressure-
controlled hold phase.[2] DIl offers a higher level of control, particularly for complex parts
with tight tolerances, and often utilizes in-mold cavity pressure sensors for precise control.[1]

[2]

The 6-Step Study for Process Development

A systematic approach to establishing a robust and repeatable process involves a series of
experiments known as the 6-Step Study.[6][7] This study helps to characterize the mold and
material behavior, leading to the development of an optimized molding process.

Experimental Protocols

The following are detailed protocols for each step of the 6-Step Study.

Table 1: Summary of the 6-Step Study
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Protocol 1: Viscosity Curve Study

Objective: To determine the effect of injection speed on material viscosity and identify the most
consistent processing region.

Methodology:
e Preparation:
o Ensure the molding machine and mold are at their recommended operating temperatures.
o Set the transfer position to result in a 95-98% full part (a "short shot").
o Disable the pack and hold phases of the process.
e Procedure:
o Start with a slow injection speed.

o Make a series of shots (e.g., 5-10) and record the peak injection pressure and fill time for
each shot.

o Incrementally increase the injection speed and repeat the previous step until the maximum
safe injection speed is reached or the machine becomes pressure-limited.

o Data Analysis:

o Calculate the apparent viscosity for each injection speed. A simplified relative viscosity can
be calculated by multiplying the peak injection pressure by the fill time.[8]

o Plot the apparent viscosity versus the injection speed. The resulting graph is the viscosity
curve.

o lIdentify the "flat” region of the curve, which represents the most stable processing window
where changes in injection speed have a minimal effect on viscosity.[9] Select an injection
speed within this region for the filling phase of the process.
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Caption: Viscosity Curve Study Workflow.

Protocol 2: Cavity Balance Study

Objective: To assess the consistency of filling between multiple cavities in a mold.
Methodology:
e Preparation:

o Using the optimal fill speed determined from the viscosity curve study, set up the machine
to produce a short shot where the cavities are approximately 50-80% full.

o Ensure the pack and hold phases are disabled.
e Procedure:
o Produce a single shot with all cavities.
o Carefully collect and label the parts from each cavity.
o Weigh each individual part.

o Repeat this process for a statistically significant number of shots (e.g., 10 shots) to ensure
consistency.[10]
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o Data Analysis:
o Calculate the average weight for each cavity.

o Determine the percentage of imbalance between the heaviest and lightest average part
weights using the following formula:[10] % Imbalance = ((Average Heaviest Part Weight -
Average Lightest Part Weight) / Average Heaviest Part Weight) * 100

o A high percentage of imbalance may indicate issues with the mold's runner system or gate
geometry that need to be addressed.[10]

Table 2: Example Cavity Balance Data

. Average
Cavity Number Shot 1 (g) Shot 2 (g) Shot 3 (g) .
Weight (g)
1 10.2 10.3 10.2 10.23
2 10.5 10.6 10.5 10.53
3 10.1 10.2 10.1 10.13
4 10.6 10.7 10.6 10.63

Protocol 3: Pressure Drop Study

Objective: To measure the pressure loss throughout the melt delivery system.
Methodology:
e Preparation:

o This study is most effective with molds equipped with cavity pressure sensors at various
locations (e.g., post-gate and end-of-fill).

o Set up the process using the determined optimal fill speed.

e Procedure:
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o With the machine cycling, use the eDART® or CoPilot® system to monitor the pressure
readings from the machine's hydraulic pressure sensor and the in-mold cavity pressure
sensors.

o Record the peak pressure at the nozzle (hydraulic pressure) and at each sensor location
within the mold during the filling phase.

e Data Analysis:

o Calculate the pressure drop between consecutive measurement points (e.g., nozzle to
post-gate, post-gate to end-of-fill).

o Asignificant pressure drop in a specific area can indicate a restriction in the flow path,
such as an undersized gate or runner.[11] RJG suggests that achieving a pressure of at
least 3,000 PSI at the end of the cavity often indicates a wide process window.[11]

Nozzle AP1
(Machine Hydraulic Pressure)

AP2 Gate AP3 Cavity
o (Post-Gate Sensor) o (End-of-Fill Sensor)

»-| Sprue/Runner

Click to download full resolution via product page

Caption: Pressure Drop Measurement Points.

Protocol 4: Cosmetic Process Window Study

Objective: To define the range of molding parameters that produce cosmetically acceptable
parts.

Methodology:
e Preparation:
o Begin with the established optimal fill speed and an initial pack/hold pressure and time.
o Define the cosmetic acceptance criteria for the part (e.g., no flash, sinks, short shots, etc.).

e Procedure:

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://rjginc.com/how-to-manage-pressure-loss-in-injection-molding/
https://rjginc.com/how-to-manage-pressure-loss-in-injection-molding/
https://www.benchchem.com/product/b15612025?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Vary the pack/hold pressure and hold time in a systematic manner (e.g., using a Design of
Experiments, DOE).

o For each combination of parameters, produce a set number of parts and visually inspect
them against the acceptance criteria.

o Record the parameters that result in acceptable and unacceptable parts.

o Data Analysis:
o Plot the results on a graph with pack/hold pressure on one axis and hold time on the other.

o The area on the graph that contains all the acceptable process settings is the cosmetic
process window. A larger window indicates a more robust process.

Protocol 5: Gate Seal Study

Objective: To determine the precise time at which the gate freezes.

Methodology:

e Preparation:
o Set the pack/hold pressure to a level that produces a cosmetically acceptable part.
o Start with a hold time that is longer than the expected gate seal time.

e Procedure:
o Produce a series of shots (e.g., 5-10) and weigh the parts.

o Decrease the hold time in small increments (e.g., 0.5-1.0 seconds) while keeping the
overall cycle time constant by adding the removed hold time to the cooling time.[12]

o Repeat the previous step until the hold time is minimal (e.g., 0.5 seconds).[12]
o Data Analysis:

o Plot the average part weight versus the hold time.
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o The point at which the part weight plateaus indicates that the gate has sealed.[12] The
optimal hold time should be set slightly above this point to ensure a robust process.[12]

o Alternatively, with a post-gate cavity pressure sensor, gate seal can be observed on the
pressure curve. When the pressure curve shows a smooth decay after the hold pressure
is removed, the gate is sealed. A sharp drop in pressure indicates that the gate was not
sealed.[13]
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Caption: Gate Seal Study Workflow.
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Protocol 6: Cooling Time Study

Objective: To establish the minimum cooling time required for a stable part.
Methodology:
e Preparation:

o Use the established process parameters from the previous studies (optimal fill speed,

pack/hold pressure, and gate seal time).
o Start with a cooling time that is known to be sufficient.
e Procedure:

o Produce a set of parts and evaluate them for stability upon ejection (e.g., no warping,
sticking, or deformation).

o Incrementally decrease the cooling time and repeat the evaluation until part quality begins

to degrade.
o Data Analysis:

o The minimum cooling time that consistently produces acceptable parts is the optimal
cooling time.

o Itis recommended to add a safety factor (e.g., 20%) to the minimum cooling time to
account for process variations.[14]

Data Presentation and Interpretation with RJG
Technology

RJG's eDART® and CoPilot® systems are powerful tools for process monitoring, control, and
data analysis.[3][15] These systems provide real-time graphical and numerical data that allow
for a deep understanding of the molding process from the plastic's point of view.

Table 3: Key eDART® / CoPilot® Parameters and Their Interpretation
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Parameter

Description

Interpretation for Process
Optimization

Effective Viscosity

A relative measure of the
material's viscosity calculated
from the fill time and injection

pressure.[8]

A consistent effective viscosity
indicates stable material
properties and process
conditions. Spikes or shifts can
indicate changes in material
lots, moisture content, or melt

temperature.[16]

Peak Cavity Pressure

The maximum pressure
reached inside the mold cavity

during the cycle.

Consistent peak cavity
pressure is crucial for
dimensional stability. Variation
can lead to inconsistent part

weight and dimensions.

Time to Peak Pressure

The time it takes to reach the

peak cavity pressure.

Helps in understanding the

packing phase of the process.

Cavity Pressure Integral

The area under the cavity
pressure curve, representing
the total pressure history in the

cavity.

A highly repeatable integral
value is a strong indicator of a
consistent process and

consistent part quality.

Gate Seal Time (from curve)

The point on the post-gate
cavity pressure curve where
the pressure decay becomes
smooth after hold pressure is

removed.[13]

Provides a direct measurement
of when the gate freezes,
allowing for precise

optimization of the hold time.
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Caption: Logical Flow of Data in RJG Scientific Molding.

By implementing this systematic methodology, researchers, scientists, and drug development
professionals can establish a highly controlled and repeatable injection molding process. This
data-driven approach is essential for ensuring the quality and consistency of critical plastic
components used in drug delivery devices and other medical applications, ultimately
contributing to patient safety and product efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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